Divinylbenzene

Description

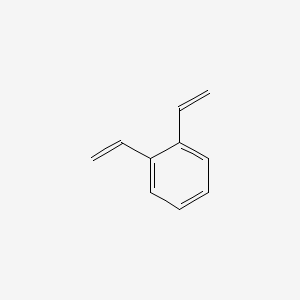

Structure

3D Structure

Properties

IUPAC Name |

1,2-bis(ethenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRTYDVEIRVNKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10, Array | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30110005 | |

| Record name | 1,2-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber., Liquid, Pale, straw-colored liquid; [NIOSH], Solid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Pale, straw-colored liquid. | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, diethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divinyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Poly(divinylbenzene) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21517 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

383 °F at 760 mmHg (NTP, 1992), 392 °F (200 °C), Water-white liquid; easily polymerized; boiling point: 199.5 °C; freezing point: -66.90 °C; viscosity: 1.09 cP @ 20 °C; soluble in methanol, ether /m-Divinylbenzene/, Boiling point: 178.5 °C; insoluble in water, slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /o-Divinylbenzene/, Boiling point: 83.6 °C; slightly soluble in alcohol, ether; conversion factor: 5.33 mg/ cu m = 1 ppm /p-Divinylbenzene/, 195 °C, 392 °F | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

143 °F (NTP, 1992), 143 °F, 169 °F (76 °C) (open cup), 57 °C (Cleveland open-cup) /DVB-22/, 74 °C (Cleveland open-cup) /DVB-55/, 76 °C o.c., 169 °F (open cup), (oc) 169 °F | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Divinyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Water solubility: 20 mg/l; log Kow: 4.15 /m-Divinylbenzene/, Water solubility: 8.2 mg/l; log Kow: 4.18 /p-Divinylbenzene/, In water, 52 mg/l @ 25 °C /Estimated/, Solubility in water: none, 0.005% | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.93 (NIOSH, 2023) - Less dense than water; will float, Vapor density: 4.48 (air=1); vapor pressure: 1 mm Hg; conversion factor: 5.33 mg/ cu m = 1 ppm /m-Divinylbenzene/, Relative density (water = 1): 0.9, 0.93 | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.48 | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.7 mmHg (NIOSH, 2023), 0.7 [mmHg], VP: 0.579 mm Hg @ 25 °C /m-Divinylbenzene/ /Extrapolated/, 0.579 mm Hg @ 25 °C /meta-isomer/, Vapor pressure, Pa at 32.7 °C: 133, 0.7 mmHg | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Divinyl benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/477 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale, straw-colored liquid. | |

CAS No. |

1321-74-0, 91-14-5, 9003-69-4 | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Diethenylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Divinylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, diethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Divinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-divinylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, diethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-DIVINYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Z4W41DJ9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-125 °F (NTP, 1992), Freezing point: -88 °F (-67 °C), -66.9 - -52 °C, -125 °F, -88 °F | |

| Record name | DIVINYL BENZENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/6358 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VINYLSTYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5449 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIVINYLBENZENE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0885 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIVINYL BENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/226 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Divinyl benzene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0248.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Advanced Reaction Engineering of Divinylbenzene

Chemical Synthesis Routes

The production of divinylbenzene (B73037) is dominated by the catalytic dehydrogenation of diethylbenzene (DEB), a method favored for its high conversion rates and product purity. scribd.com However, a range of other synthetic strategies have been explored, each with its own set of advantages and limitations.

Traditional Synthesis Approaches

The most common and commercially preferred method for preparing DVB is the catalytic dehydrogenation of diethylbenzene. scribd.com This process typically involves passing a mixture of DEB and steam over an iron oxide-based catalyst at elevated temperatures, often around 600°C. scribd.com This method can achieve a conversion rate of 70% or higher, with a DVB selectivity of 40% by weight or more. google.com The resulting product is a mixture of meta- and para-divinylbenzene, along with ethylvinylbenzene. wikipedia.org

Other traditional, though less common, synthesis methods include:

The reaction of methyl magnesium bromide with phthalaldehyde, followed by a dehydration step. scribd.com

A lengthy synthesis involving the reaction of benzyl (B1604629) chloride, paraformaldehyde, and zinc chloride. scribd.com

The pyrolysis of diisopropylbenzene in the presence of hydrogen or steam. scribd.com

These alternative methods generally suffer from lower conversion rates (less than 60%) and product purities (as low as 26%), making them less economically viable compared to the dehydrogenation of DEB. scribd.com

Modern Synthetic Techniques

Recent research has focused on refining the synthesis of DVB, with an emphasis on improving efficiency, selectivity, and sustainability. These modern techniques often employ advanced catalytic systems and explore novel reaction pathways.

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools in organic synthesis, and their application to DVB synthesis is an area of active research. univook.comacs.org These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, offer versatile methods for forming carbon-carbon bonds under relatively mild conditions. acs.org

In the context of DVB synthesis, these reactions could theoretically involve the coupling of a di-halogenated benzene (B151609) with a vinyl-containing organometallic reagent. Catalysts for these reactions are typically based on palladium or nickel. univook.comacs.org For instance, the Suzuki-Miyaura reaction utilizes an organoboron compound coupled with a halide in the presence of a palladium catalyst and a base. acs.org The Sonogashira reaction, on the other hand, couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and often a copper co-catalyst. acs.org

The development of immobilized palladium catalysts on solid supports is a significant advancement, offering the benefits of catalyst reusability and easier product purification. acs.orgresearchgate.net For example, a polymeric palladium catalyst prepared from copolymers of 4-vinylpyridine (B31050) and 4-tert-butylstyrene (B155148) has been used in continuous flow Suzuki coupling reactions. acs.org

The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly influencing the production of chemicals like DVB. univook.commdpi.com

A key aspect of green chemistry is the use of renewable feedstocks. Research is exploring the synthesis of DVB and its precursors from biomass-derived molecules. researchgate.netmdpi.com For instance, furanic platform molecules derived from biomass are being investigated as building blocks for renewable aromatic compounds through processes like the Diels-Alder cycloaddition. researchgate.net Plant oils are another promising renewable resource, with their fatty acids and triglycerides being chemically modified to produce a variety of monomers, which can be copolymerized with DVB. mdpi.com Limonene, a renewable monomer derived from citrus fruit peels, has been copolymerized with DVB to create environmentally friendly adsorbents. acs.orgnih.gov

Traditional organic solvents often pose environmental and health risks. chromatographyonline.com Green chemistry encourages the use of safer alternatives. In the context of polymerization reactions involving DVB, research has explored the use of supercritical carbon dioxide (scCO2) as a reaction medium, which is a non-toxic and non-flammable alternative to conventional organic solvents. mdpi.com Other "greener" solvents being investigated include ethyl lactate, derived from corn processing, and 2-methyltetrahydrofuran (B130290) (2-MeTHF). chromatographyonline.com For certain applications, water can also be used as a solvent in suspension polymerization methods for synthesizing DVB-containing copolymers. mdpi.com

Interactive Data Tables

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Reactants | Catalyst | Typical Conversion | Product Purity | Key Advantages/Disadvantages |

| Catalytic Dehydrogenation of DEB | Diethylbenzene, Steam | Iron Oxide-based | 79-80% scribd.com | ~90% scribd.com | Commercially preferred, high conversion and purity. scribd.com |

| Grignard Reaction | Methyl magnesium bromide, Phthalaldehyde | - | < 60% scribd.com | ~26% scribd.com | Low conversion and purity. scribd.com |

| Benzyl Chloride Route | Benzyl chloride, Paraformaldehyde, Zinc chloride | Zinc chloride | < 60% scribd.com | ~26% scribd.com | Long synthesis, low conversion and purity. scribd.com |

| Pyrolysis of Diisopropylbenzene | Diisopropylbenzene, Hydrogen/Steam | Zeolite | < 60% scribd.com | ~26% scribd.com | High temperatures can damage the catalyst. scribd.com |

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Key Reactants | Typical Catalyst | Description |

| Suzuki-Miyaura Coupling | Organoboron compound, Halide | Palladium | Versatile C-C bond formation. acs.org |

| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl halide | Palladium, Copper (co-catalyst) | Forms sp2-sp carbon bonds. acs.org |

| Ullmann Coupling | Phenols, Aryl halides | Copper | Forms diaryl ethers. rsc.org |

Sustainable and Green Chemistry Approaches in DVB Synthesis

Reduction of Waste Generation

The synthesis and application of this compound (DVB) and its copolymers, particularly in the form of resins, present environmental challenges related to waste generation. Traditional chemical processes can produce significant waste streams and consume large amounts of energy. univook.comacs.org Consequently, research and industrial efforts have focused on developing more sustainable and environmentally friendly methodologies.

A primary area of focus is the reduction of waste in the synthesis process itself. "Green chemistry" approaches aim to minimize waste and utilize safer chemicals. univook.com This includes the use of renewable raw materials and less hazardous solvents. univook.com Innovations in catalysis, such as catalysts that operate at lower temperatures, contribute to energy savings and a more efficient, eco-friendly production of DVB. univook.com For related processes like epoxidation, which can be relevant in downstream applications of DVB-based materials, methods are being developed to minimize waste and energy consumption. researchgate.net These include the use of environmentally benign oxidants like molecular oxygen and hydrogen peroxide, which yield water as the only byproduct. researchgate.net Advanced techniques such as continuous flow chemistry, reactive distillation, microwave-assisted synthesis, and sonochemical methods are also being explored to create more energy-efficient and less wasteful processes. researchgate.net

Another significant aspect of waste reduction involves the recycling and reuse of DVB-based materials. For instance, macroporous anion exchange resins based on styrene-DVB copolymers, used in industries like food and beverage for decolorization, can be repurposed. onetunnel.org These used resins can be incorporated into the production of new polymeric materials through processes like mass-suspension sequential polymerization. onetunnel.org This not only diverts waste from landfills but also provides a source of raw material for new products. onetunnel.org The resulting materials can exhibit good thermal stability and desirable mechanical properties. onetunnel.org

In applications such as water treatment, the reusability of DVB-based adsorbents is a key factor in minimizing waste. rsc.org Highly regenerable adsorbents reduce operational costs and contribute to the sustainability of the process. rsc.org For example, poly(this compound) used for dye removal can be regenerated multiple times with only a slight decrease in efficiency, significantly reducing the amount of waste generated. rsc.org

Ultimately, the goal is to create a more circular economy for DVB-based products. This involves not only optimizing the initial synthesis to be cleaner but also designing the materials for longevity, reusability, and eventual recycling. onetunnel.orgsanofi.com

Polymerization and Copolymerization Kinetics and Mechanisms

Free Radical Polymerization and Copolymerization

Free radical polymerization is a fundamental method for synthesizing polymers from this compound (DVB), often in copolymerization with monovinyl monomers like styrene (B11656). ipb.ptmcmaster.ca The process involves initiation, propagation, and termination steps, but the presence of a bifunctional monomer like DVB introduces complexities such as crosslinking and cyclization. mcmaster.caiupac.org

The kinetics of styrene-DVB copolymerization have been extensively studied. mcmaster.caiupac.org It has been observed that DVB is generally more reactive and is consumed more readily than styrene during the initial stages of polymerization. iupac.org This differential reactivity affects the composition of the resulting copolymer over the course of the reaction. iupac.org The rate of polymerization of styrene can be noticeably increased by the presence of even small quantities of DVB. iupac.org

A critical aspect of DVB copolymerization is the reaction of the "pendant" double bonds. iupac.orgresearchgate.net After one vinyl group of a DVB molecule has reacted and been incorporated into a polymer chain, the second vinyl group remains available for further reaction. iupac.orgcapes.gov.br The reaction of these pendant double bonds leads to the formation of branch points and crosslinks, which is the defining characteristic of network formation. iupac.orgresearchgate.net The rate of crosslinking is not simply parallel to the rate of DVB consumption; it is determined by the reactivity of these pendant double bonds. iupac.orgcapes.gov.br

The formation of the polymer network is a complex process involving the simultaneous occurrence of vinyl polymerization, crosslinking, and phase separation. acs.org As the polymer chains grow and crosslink, they become insoluble in the monomer/solvent mixture, leading to phase separation. researchgate.net This process is crucial for the development of the porous structure in many DVB-based materials. researchgate.net

Controlled or "living" free-radical polymerization (CRP) techniques, such as nitroxide-mediated polymerization (NMP), have been applied to the copolymerization of styrene and DVB. tandfonline.comresearchgate.net These methods offer better control over the polymerization process, aiming to produce more homogeneous network structures. researchgate.net Studies have shown that using a controller like TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) can delay the onset of gelation and reduce the auto-acceleration (gel) effect often seen in conventional free-radical polymerization. tandfonline.com

Suspension Polymerization Techniques

Suspension polymerization is a widely used and effective technique for producing this compound-based polymers in the form of spherical beads. taylorandfrancis.comgoogle.com This method involves dispersing the monomer phase, consisting of DVB, a comonomer like styrene, and a polymerization initiator, as fine droplets in a continuous aqueous phase. taylorandfrancis.comgoogle.comuc.edu The presence of a stabilizing agent in the aqueous phase is crucial to prevent the monomer droplets from coalescing. google.comecorfan.org

The process begins with the creation of a stable suspension of monomer droplets in water, achieved through mechanical agitation and the use of stabilizers such as polyvinyl alcohol or a combination of gelatin and bentonite. google.comuc.eduecorfan.org The size of these droplets, which ultimately determines the size of the final polymer beads, is influenced by factors like agitation speed and the concentration of the stabilizing agent. ecorfan.orgscielo.br

Once the suspension is stable, the polymerization is initiated by heating the mixture to activate the monomer-soluble initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). google.comuc.edu The polymerization proceeds within each individual monomer droplet, which can be considered a tiny bulk polymerization reactor. rsc.org After the reaction is complete, the resulting solid polymer beads are separated from the aqueous phase by filtration, washed, and dried. future4200.com

A key advantage of suspension polymerization is the ability to control the porous structure of the resulting polymer beads. itu.edu.trcnrs.fr This is typically achieved by including an inert substance, known as a diluent or porogen, in the monomer phase. itu.edu.trtandfonline.com The diluent is soluble in the monomers but is a poor solvent for the resulting copolymer. itu.edu.tr During polymerization, the crosslinked polymer network precipitates from the diluent, and upon removal of the diluent after the reaction, a permanent porous structure is left within the beads. itu.edu.tr This technique allows for the creation of macroporous resins with high surface areas and specific pore size distributions, which are essential for applications like ion exchange and chromatography. taylorandfrancis.comitu.edu.tr

Effect of Initiator Concentration on Particle Size and Distribution

In the suspension polymerization of this compound (DVB) copolymers, the concentration of the initiator plays a significant role in determining the final particle size and size distribution of the polymer beads. redalyc.orgresearchgate.netiaea.org Generally, an increase in the initiator concentration leads to a decrease in the average particle size. researchgate.netiaea.orgscielo.br

This phenomenon is attributed to the influence of the initiator concentration on the polymerization kinetics. redalyc.orgscielo.br A higher initiator concentration results in a faster polymerization rate. redalyc.orgscielo.br This accelerated rate causes the viscosity of the monomer-polymer mixture within the droplets to increase more rapidly. redalyc.orgscielo.br The quicker viscosity gain makes the gel effect more pronounced early in the reaction. scielo.br Consequently, the rate at which the viscosity increases surpasses the rate of droplet coalescence, leading to the formation of smaller, more stable particles. redalyc.orgscielo.br

Research has demonstrated this inverse relationship between initiator concentration and particle size. For instance, studies on styrene-DVB copolymerization have shown that doubling the amount of initiator can lead to a noticeable reduction in particle size. redalyc.org Similarly, increasing the initiator concentration has been observed to shift the particle size distribution towards smaller values. scielo.br

However, there is an optimal range for the initiator concentration. While increasing the concentration can yield smaller particles, excessively high concentrations can have detrimental effects. At very high initiator levels, particle cluster formation and the diffusion and accumulation of polymer particles can occur, resulting in a polydisperse product with undesirable morphology. researchgate.net Conversely, very low initiator concentrations might not be sufficient to achieve a uniform particle size. researchgate.netiaea.org Therefore, finding the optimum initiator concentration is key to producing smooth, monodisperse polymer particles. researchgate.netresearchgate.net Some studies have found that an initiator concentration of around 0.5 wt% is appropriate for achieving this. researchgate.net

The initiator concentration also affects the particle size distribution. scielo.brresearchgate.net It has been reported that a higher initiator concentration can lead to a narrower particle size distribution, or lower polydispersity. scielo.brresearchgate.net This is likely due to the more rapid polymerization rate which helps to stabilize the droplets before significant coalescence can occur. scielo.br

Table 1: Effect of Initiator (BPO) Concentration on Particle Properties in Styrene-DVB Copolymerization

| Initiator (BPO) wt% | Average Particle Size | Particle Size Distribution | Reference |

| 1% | Smaller | Narrower | researchgate.net |

| 5% | Smallest | Most Monodisperse | redalyc.orgscielo.br |

| Increased | Decreased | Narrower | redalyc.orgscielo.br |

| Increased | Decreased | Shifted to smaller values | scielo.br |

| 0.25 wt% | - | Polydisperse | researchgate.net |

| 0.5 wt% | - | Monodisperse | researchgate.net |

| 1.0 wt% | - | Polydisperse (cluster formation) | researchgate.net |

| 1.5 wt% | - | Polydisperse (particle diffusion) | researchgate.net |

This table is a synthesis of findings from multiple sources and specific values may vary based on other reaction conditions.

Influence of Cross-linker and Diluent Type and Amount on Porous Structure

The porous structure of copolymers, particularly those made from this compound (DVB), is critically determined by the amount of the cross-linking agent (DVB itself) and the type and amount of the diluent used during suspension polymerization. taylorandfrancis.comitu.edu.trtandfonline.com These parameters allow for the tailoring of macroporous materials for specific applications. itu.edu.tr

Influence of Cross-linker (DVB) Amount:

The concentration of DVB has a direct and significant impact on the properties of the final polymer network. tandfonline.com

Porosity and Surface Area: A higher concentration of DVB is generally necessary to achieve a greater specific surface area. tandfonline.com As the DVB content increases, the cross-linking density of the copolymer becomes higher, resulting in a more rigid structure. taylorandfrancis.comtandfonline.com This increased rigidity helps the polymer maintain its porous structure after the diluent is removed. tandfonline.com Increasing the amount of DVB leads to the formation of smaller interior microspheres within the polymer beads, which contributes to a larger surface area. tandfonline.com For example, macroporous styrene-DVB copolymers prepared with 33 wt% DVB can achieve a pore volume of 0.9 ml/g and a specific surface area of 200 m²/g. tandfonline.com

Mechanical Stability: As the DVB content is increased to around 25%, the polymer becomes mechanically tough and swells negligibly. taylorandfrancis.com Conversely, with very low DVB content (e.g., 0.25%), the resulting gel swells significantly and is soft and gelatinous. taylorandfrancis.com

Morphology: The concentration of the cross-linking agent also affects the surface morphology of the polymer beads. Higher concentrations of DVB tend to result in smoother bead surfaces. tandfonline.com

Influence of Diluent (Porogen) Type and Amount:

The diluent, or porogen, is an inert solvent added to the monomer mixture that acts as a pore-forming agent. itu.edu.trresearchgate.net It is soluble in the monomers but a poor solvent for the resulting polymer, inducing phase separation during polymerization. itu.edu.trcnrs.fr

Solvating Power: The most critical property of the diluent is its solvating power with respect to the copolymer being formed. itu.edu.trtandfonline.com

Good Solvents (Solvating Diluents): Diluents that are good solvents for the polymer chains (e.g., toluene) tend to delay phase separation. This results in a more homogeneous gel-like structure with smaller pores and a higher specific surface area. itu.edu.trtandfonline.com

Poor Solvents (Non-solvating Diluents): Diluents that are poor solvents for the polymer (e.g., n-heptane, cyclohexanol) cause phase separation to occur earlier in the polymerization process. tandfonline.comresearchgate.net This leads to the formation of a network composed of agglomerated polymer microglobules, resulting in larger pores (macropores) and often a lower specific surface area. tandfonline.com

Diluent Mixtures: Often, a mixture of a good solvent and a poor solvent is used to fine-tune the porous structure. tandfonline.comresearchgate.net For example, in styrene-DVB copolymerization using a toluene (B28343) (good solvent) and cyclohexanol (B46403) (poor solvent) mixture, increasing the proportion of the good solvent leads to smaller pore sizes and higher specific surface area, but lower total pore volume. tandfonline.com

Diluent Amount: The volume of the diluent relative to the monomers also plays a crucial role. Porous structures begin to form only after the amounts of both the diluent and the cross-linker exceed certain critical values. itu.edu.tr Increasing the amount of diluent generally leads to an increase in the total pore volume. researchgate.net

The interplay between the cross-linker concentration and the diluent system is complex. The effect of the diluent's solvating power can change depending on the DVB concentration. tandfonline.com For instance, in a study using DVB and glycidyl (B131873) methacrylate (B99206) (GMA), toluene as a porogen promoted the formation of micro- and mesopores, while a mixture of decanol (B1663958) and benzyl alcohol favored the creation of meso- and macropores. nih.gov

Table 2: General Effects of Cross-linker and Diluent on Porous Structure

| Parameter | Change | Effect on Porous Structure | Reference(s) |

| Cross-linker (DVB) Amount | Increase | Higher specific surface area, increased rigidity, smaller interior microglobules, smoother surface. | taylorandfrancis.comtandfonline.com |

| Decrease | Lower rigidity, significant swelling, potentially lower surface area. | taylorandfrancis.com | |

| Diluent Type | Good Solvent (e.g., Toluene) | Smaller average pore size, higher specific surface area, lower total pore volume. | itu.edu.trtandfonline.comnih.gov |

| Poor Solvent (e.g., Heptane) | Larger average pore size (macropores), often lower specific surface area. | tandfonline.comresearchgate.net | |

| Diluent Amount | Increase | Increased total pore volume. | researchgate.net |

This table provides a generalized summary. The precise effects are highly dependent on the specific chemical system and other reaction conditions.

Agitation Speed Effects on Particle Morphology

In suspension polymerization, the agitation or stirring speed is a critical physical parameter that directly influences the morphology of the resulting polymer particles, particularly their size and size distribution. scielo.brfuture4200.com The primary role of agitation is to break the bulk monomer phase into fine droplets and maintain them in a dispersed state within the continuous aqueous phase, preventing them from coalescing. ecorfan.orgscielo.br

The final particle size of the polymer beads is largely determined by the equilibrium between two competing processes: the breakage of droplets due to the shear forces generated by stirring, and the coalescence of droplets upon collision. scielo.br The agitation speed is a key factor that governs this balance. scielo.brresearchgate.net

Effect on Particle Size: Generally, a higher agitation speed imparts more energy into the system, leading to greater shear forces. This results in the formation of smaller monomer droplets. scielo.br Consequently, the final polymer particles produced at higher stirring speeds are smaller in size. scielo.br Conversely, lower agitation speeds result in larger particles. scielo.br

Effect on Particle Size Distribution (PSD): Agitation speed also affects the uniformity of the particle sizes. Higher stirring speeds tend to produce a narrower particle size distribution. scielo.br However, the relationship is not always linear. For example, one study observed that at a certain speed (480 rpm), the particles had a bimodal size distribution, while at higher speeds (600 and 720 rpm), the particles were smaller and the distribution was narrower. scielo.br

Effect on Particle Shape: Adequate and balanced agitation is essential for obtaining spherical particles. scielo.br If the stirring is insufficient, droplet coalescence can become dominant, leading to irregularly shaped particles or agglomeration. A stable and well-controlled agitation mechanism helps ensure that the particles maintain a spherical morphology throughout the polymerization process. scielo.br

While agitation speed is a primary determinant of particle size, other factors such as the type and concentration of the diluent can also influence the surface morphology of the particles. future4200.comresearchgate.netiaea.org However, studies have shown that the type of diluent does not typically affect the average particle size, which remains principally controlled by the stirring speed. future4200.comresearchgate.netiaea.org

Table 3: Effect of Agitation Speed on Particle Size in Styrene-DVB Copolymerization

| Agitation Speed | General Effect on Particle Size | General Effect on Particle Size Distribution | Reference |

| Increasing | Decreases | Tends to become narrower | scielo.br |

| 480 rpm | Larger particles (88-180 µm) | Bimodal | scielo.br |

| 600 rpm | Smaller particles (<75 µm) | Narrower | scielo.br |

| 720 rpm | Smaller particles (<75 µm) | Narrower | scielo.br |

This table is based on specific experimental results and illustrates the general trend. Absolute values will vary with reactor geometry, impeller design, and other process variables.

Emulsion Polymerization

Emulsion polymerization is a heterogeneous polymerization process in which a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. The polymerization is initiated in the aqueous phase and primarily occurs within the micelles formed by the surfactant.

In the context of this compound, emulsion polymerization offers a versatile route to produce crosslinked polymer particles. researchgate.net The thermal emulsion polymerization of 1,4-divinylbenzene (B89562) has been studied, revealing that, contrary to typical emulsion polymerization, the reaction preferentially occurs in the monomer droplets at a rate similar to bulk polymerization. capes.gov.br The formation of latex particles from the monomer solubilized in micelles happens at a slower rate, comparable to solution polymerization. capes.gov.br This leads to an interesting phenomenon where an increase in emulsifier concentration results in an apparent decrease in the polymerization rate and an increase in the size of the latex particles. capes.gov.br Crosslinking within the DVB polymer network is a key factor influencing these observed characteristics. capes.gov.br

The synthesis of poly(styrene-divinylbenzene) via emulsion polymerization has been investigated, with studies exploring the impact of adding salt to the aqueous phase on the resulting porous polymer structure. ijche.ir It has been found that an aqueous to oil phase ratio of at least 75% is suitable for creating porous polymers. The addition of one percent salt to the aqueous phase resulted in a higher number of smaller pores on the polymer surface. ijche.ir Further increasing the salt concentration led to the formation of pores with larger diameters and a more uniform distribution. ijche.ir

Furthermore, photoinitiated emulsion polymerization has been employed to synthesize poly(methyl methacrylate-co-divinylbenzene) [P(MMA-co-DVB)] microspheres using low-power ultraviolet light. scientific.net This method provides a rapid and environmentally friendly approach to producing polymer microspheres at room temperature. scientific.net

Seeded Emulsion Polymerization for Macroporous Microspheres

Seeded emulsion polymerization is a powerful technique for producing monodisperse macroporous microspheres with controlled particle size and pore structure. tandfonline.com This method involves the use of pre-formed "seed" particles, which are then swollen with monomer, crosslinker, and a porogen before polymerization. tandfonline.commdpi.com

One approach involves a two-step seeded swelling polymerization to create porous poly(styrene-divinylbenzene) (P(S-DVB)) microparticles. mdpi.com In this process, monodisperse polystyrene (PS) seed particles are first synthesized via dispersion polymerization. mdpi.com These seed particles are then swelled with a mixture of porogens, such as toluene and dibutyl phthalate (B1215562) (DBP), followed by the addition of a monomer emulsion containing styrene, DVB, and an initiator. mdpi.com The final polymerization step at an elevated temperature yields monodisperse porous microparticles. mdpi.com The porosity of these microspheres can be tailored by adjusting factors like the type of porogens, swelling temperatures, and the concentration of the crosslinking agent. mdpi.com

The use of different porogens and their ratios significantly impacts the final morphology of the microspheres. For instance, sorbitan (B8754009) monooleate (Span 80) has been introduced into seeded emulsion polymerization to create poly(glycidyl methacrylate-divinylbenzene) (PGMA-DVB) microspheres with various morphologies, including microporous, hollow, and macroporous structures. nih.gov By adjusting the amount of Span 80, it is possible to obtain uniform hollow particles with varying pore sizes. nih.gov

The table below summarizes the conditions for preparing porous P(S-DVB) microparticles using a two-step seeded swelling polymerization technique. mdpi.com

| Parameter | Details |

| Seed Particles | 2.7 μm monodisperse polystyrene (PS) particles |

| Porogens | Toluene and Dibutyl phthalate (DBP) |

| Monomers | Styrene and this compound (DVB) |

| Initiator | Benzoyl peroxide (BPO) |

| Emulsifier | Sodium dodecyl sulfate (B86663) (SDS) |

| Stabilizer | Poly(vinyl alcohol) (PVA) |

| Polymerization Temperature | 70 °C |

| Stirring Speed | 120 rpm |

| Duration | 24 hours |

Pickering Emulsion Polymerization

Pickering emulsion polymerization utilizes solid particles as stabilizers instead of traditional surfactants. These solid particles adsorb at the oil-water interface, creating a stable emulsion.

In the context of this compound, Pickering emulsion polymerization has been used to synthesize various polymer structures. For instance, water-compatible molecularly imprinted polymers have been prepared using halloysite (B83129) nanotubes as the stabilizing solid particles. nih.gov In this system, 4-vinylpyridine served as the monomer and this compound as the cross-linking agent. nih.gov

The polymerization of styrene with this compound as a crosslinking agent has also been investigated in Pickering emulsions stabilized by silica (B1680970) nanoparticles. expresspolymlett.comresearchgate.net The concentration of DVB was found to influence the formation of the final polymer structure. At a low DVB concentration (1.0 wt%), amphiphilic silica nanoparticles with hydrophobic patches were formed, which then self-assembled into copolymer-silica nanoparticle clusters. expresspolymlett.com These clusters subsequently grew by monomer swelling to form core-shell polymer microspheres. expresspolymlett.com However, at higher DVB concentrations (2.0 and 3.0 wt%), the increased hydrophobicity of the surface-patterned silica nanoparticles led to the formation of monoliths instead of discrete microspheres. expresspolymlett.com

Furthermore, micron-sized polymeric particles, prepared through dispersion copolymerization of styrene, this compound, and glycidyl methacrylate, have been used as stabilizers in Pickering high internal phase emulsions (HIPEs). rsc.org Polymerizing these HIPEs resulted in macroporous polymers with a closed-cell structure. The addition of a small amount of a surfactant like Tween 85 to the Pickering HIPE allowed for the creation of porous polymers with a tunable, open-cell structure. rsc.org

Dispersion Polymerization

Dispersion polymerization is a homogeneous polymerization method where the monomer, initiator, and stabilizer are all initially soluble in the reaction medium. As the polymerization proceeds, the resulting polymer becomes insoluble and precipitates from the solution, forming particles that are stabilized by an amphipathic polymer. whiterose.ac.uk

This technique has been employed for the synthesis of poly(this compound) (PDVB) particles. Porous PDVB particles with a large specific surface area have been prepared using AIBN as the initiator, acetonitrile (B52724) as the solvent, and a combination of calcium carbonate and polypyrrolidone as a dispersion stabilizer and porogen. scientific.net The ratio of the dispersion stabilizer to the monomer was found to affect the specific surface area and porous structure of the resulting particles. scientific.net

Dispersion polymerization of DVB has also been carried out in supercritical carbon dioxide (scCO2). tandfonline.comresearchgate.net In this process, silica nanoparticles, pre-treated to be dispersible in scCO2, were used. tandfonline.comresearchgate.net A random copolymeric dispersant was employed as a stabilizer to ensure sufficient stabilization of the latexes in the supercritical fluid. tandfonline.com This method yielded silica/PDVB composite particles with a uniform and spherical morphology. tandfonline.com

Anionic Dispersion Polymerization for Microgel Formation

Anionic dispersion polymerization offers a route for the formation of microgel particles. In this process, the polymerization of 1,4-divinylbenzene is initiated by living poly(4-tert-butylstyrene) (PtBS) chains in a non-polar solvent like n-heptane. itu.edu.tr The resulting PtBS-poly(4-vinylstyrene) block copolymers act as steric stabilizers for the phase-separated particles. itu.edu.tr

The mechanism for microgel formation in this system involves three stages: